molecular formula C5H16N4O8S B1599908 L-(+)-Canavanine sulfate salt monohydrate CAS No. 206996-57-8

L-(+)-Canavanine sulfate salt monohydrate

Cat. No. B1599908
M. Wt: 292.27 g/mol
InChI Key: BNZYVMUIGJIRTN-QTNFYWBSSA-N
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Description

L-(+)-Canavanine sulfate salt monohydrate is a non-protein amino acid that has been found to have various biological activities. It is commonly used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. In

Scientific Research Applications

Antinutritional Factor in Animal Nutrition

L-Canavanine is a non-protein amino acid structurally similar to arginine, known for its antinutritional effects, particularly in animal nutrition. Michelangeli and Vargas (1994) studied its impact on chicks, noting a significant reduction in feed intake and growth when added to a balanced diet, pointing to its role as a major antinutritional factor in Canavalia ensiformis seeds (Michelangeli & Vargas, 1994).

Impact on Protein Synthesis

Rosenthal (1991) explored how L-canavanine incorporation into proteins can cause structural aberrations, disrupting their function. This alteration in protein conformation significantly impacts developmental processes and contributes to canavanine's antimetabolic properties in insects (Rosenthal, 1991).

Biochemical Adaptations in Insects

The study by Rosenthal, Dahlman, and Janzen (1976) highlighted the interesting adaptation of bruchid beetle larvae to L-canavanine's toxicity. These larvae have evolved an arginyl-tRNA synthetase that discriminates between L-arginine and L-canavanine, preventing the synthesis of canavanyl proteins and thus averting the biochemical impact of L-canavanine (Rosenthal, Dahlman, & Janzen, 1976).

Insecticidal Properties

L-Canavanine functions as an insecticidal allelochemical due to its structural mimicry of arginine. Rosenthal (2001) discussed its role as a protective allelochemical in plants, highlighting its efficiency in deterring predation and disease through the production of dysfunctional canavanyl proteins (Rosenthal, 2001).

Potential in Cancer Research

Rosenthal (1998) explored the potential of L-canavanine as a chemotherapeutic agent, particularly for pancreatic cancer. This study emphasized the need for further investigation into canavanine and its derivatives to fully realize its therapeutic value in treating human carcinomas (Rosenthal, 1998).

Metabolic Pathways in Plants

Rosenthal (1982) provided insights into the biosynthesis of L-canavanine in plants like Canavalia ensiformis. This research highlighted the metabolic pathways involved in its production and degradation, offering a deeper understanding of canavanine's role in plant physiology (Rosenthal, 1982).

Interaction with Bacterial Cells

Prouty, Karnovsky, and Goldberg (1975) investigated the effect of L-canavanine on Escherichia coli, observing the degradation of proteins containing the amino acid analog. This study highlighted the selective degradation process in bacterial cells exposed to canavanine (Prouty, Karnovsky, & Goldberg, 1975).

Synthesis Techniques

Ozinskas and Rosenthal (1986) described a novel procedure for the synthesis of L-canavanine, showcasing the chemical methods used to produce this compound in the laboratory (Ozinskas & Rosenthal, 1986).

Hemodynamic Effects in Rats

Fishman et al. (1997) studied L-canavanine's hemodynamic effects in rats, particularly its role as an inhibitor of inducible nitric oxide synthase. This research has implications for understanding endotoxic shock and potential therapeutic applications (Fishman, Liaudet, Lazor, Perret, & Feihl, 1997).

properties

IUPAC Name

(2S)-2-amino-4-(diaminomethylideneamino)oxybutanoic acid;sulfuric acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N4O3.H2O4S.H2O/c6-3(4(10)11)1-2-12-9-5(7)8;1-5(2,3)4;/h3H,1-2,6H2,(H,10,11)(H4,7,8,9);(H2,1,2,3,4);1H2/t3-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNZYVMUIGJIRTN-QTNFYWBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CON=C(N)N)C(C(=O)O)N.O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CON=C(N)N)[C@@H](C(=O)O)N.O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H16N4O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30423561
Record name L-(+)-Canavanine sulfate salt monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30423561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-(+)-Canavanine sulfate salt monohydrate

CAS RN

206996-57-8
Record name L-(+)-Canavanine sulfate salt monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30423561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Z Yang, P Xu - Yarrowia lipolytica: Methods and Protocols, 2021 - Springer
The oleaginous yeast Yarrowia lipolytica has emerged as an industrially relevant chassis to produce various valuable chemicals. Metabolic engineering of Y. lipolytica relies on the …
Number of citations: 0 link.springer.com

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